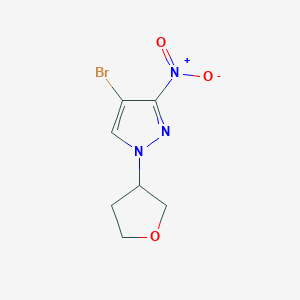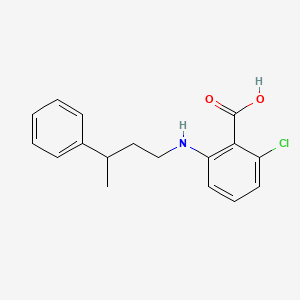
5,6-Dimethyl-3-(3-morpholin-4-ylpyrrolidin-1-yl)pyridazine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-3-(3-morpholin-4-ylpyrrolidin-1-yl)pyridazine-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-3-(3-morpholin-4-ylpyrrolidin-1-yl)pyridazine-4-carbonitrile involves the inhibition of specific enzymes. The compound has been found to inhibit the activity of certain kinases, which play a crucial role in various cellular processes. By inhibiting these enzymes, the compound can interfere with the growth and proliferation of cancer cells, making it a potential anti-cancer agent.
Biochemical and physiological effects
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, the compound has also been found to exhibit anti-inflammatory and anti-oxidant properties. These properties make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5,6-Dimethyl-3-(3-morpholin-4-ylpyrrolidin-1-yl)pyridazine-4-carbonitrile for lab experiments is its potent inhibitory activity against specific enzymes. This property makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the research on 5,6-Dimethyl-3-(3-morpholin-4-ylpyrrolidin-1-yl)pyridazine-4-carbonitrile. One of the most promising directions is the development of new drugs based on this compound. The potent inhibitory activity of the compound against specific enzymes makes it a valuable candidate for the development of new anti-cancer and anti-inflammatory drugs. Additionally, further research is needed to explore the potential applications of the compound in other scientific research fields, such as neuroscience and immunology.
Méthodes De Synthèse
The synthesis of 5,6-Dimethyl-3-(3-morpholin-4-ylpyrrolidin-1-yl)pyridazine-4-carbonitrile involves a series of chemical reactions. The starting material is 3-morpholin-4-ylpyrrolidine, which is reacted with 5,6-dimethylpyridazine-3-carbonitrile in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
5,6-Dimethyl-3-(3-morpholin-4-ylpyrrolidin-1-yl)pyridazine-4-carbonitrile has shown potential applications in various scientific research fields. One of the most significant applications is in the development of new drugs. The compound has been found to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
5,6-dimethyl-3-(3-morpholin-4-ylpyrrolidin-1-yl)pyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-11-12(2)17-18-15(14(11)9-16)20-4-3-13(10-20)19-5-7-21-8-6-19/h13H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUKRFWKQAXFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)N2CCC(C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-Fluoro-4-(oxolan-3-yloxy)phenyl]ethanone](/img/structure/B7570417.png)
![3-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7570424.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-(cyclohexen-1-yl)acetamide](/img/structure/B7570425.png)
![3-[1-[2-(Cyclohexen-1-yl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7570433.png)
![2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7570440.png)

![1-[2-(Cyclohexen-1-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7570464.png)
![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570469.png)
![2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570471.png)
![4-Methyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7570479.png)
![2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570503.png)
![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)
![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)

